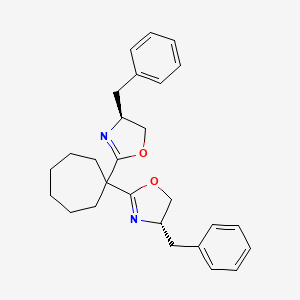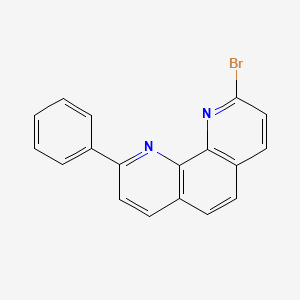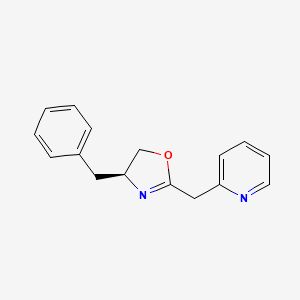
2-Chloro-9-phenyl-1,10-phenanthroline
Overview
Description
2-Chloro-9-phenyl-1,10-phenanthroline is a useful research compound. Its molecular formula is C18H11ClN2 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-9-phenyl-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-9-phenyl-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensing : 1,10-phenanthroline ligands act as chemosensors for cations and anions, aiding in environmental and biological systems sensing (Alreja & Kaur, 2016). They offer versatile metal ion binding properties, making them ideal for developing new molecular chemosensors and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).
Catalysis & Photocatalysis : Copper(II) complexes with 2-phenyl-1,10-phenanthroline exhibit potential in catalysis and photocatalysis applications (Krause et al., 2014). Additionally, 1,10-phenanthroline-based mesoporous organosilica displays catalytic activity for hydrosilylation reactions (Lin et al., 2023).
Photophysics : Copper phenanthroline excited states efficiently transfer electrons and energy, demonstrating metal-to-ligand charge-transfer at room temperature in organic solvents (Ruthkosky et al., 1996). Cationic arene ruthenium complexes with 1,10-phenanthroline ligands also show potential in various applications, including drug discovery and new materials synthesis (Canivet et al., 2005).
Biomedical Applications : Novel europium(III)-based coordination compounds with 1,10-phenanthroline ligands exhibit bright luminescence when irradiated with near-UV radiation, indicating potential biomedical applications (Akerboom et al., 2013). Furthermore, Rhenium(I) polypyridine complexes with ethyl-isonicotinate ligands demonstrate potential as anti-cancer agents due to their ability to generate singlet oxygen and kill cancer cells through a different mechanism of action in the absence of light (Ramos et al., 2020).
properties
IUPAC Name |
2-chloro-9-phenyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-16-11-9-14-7-6-13-8-10-15(12-4-2-1-3-5-12)20-17(13)18(14)21-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEBEWHIVDADAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-phenyl-1,10-phenanthroline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid](/img/structure/B8199984.png)

![5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,4'',5-tricarboxylic acid](/img/structure/B8199999.png)


![Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine](/img/structure/B8200017.png)


![4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B8200048.png)

![5',5''-Bis(4-aminophenyl)-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B8200067.png)

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline](/img/structure/B8200076.png)
